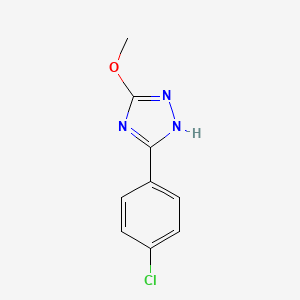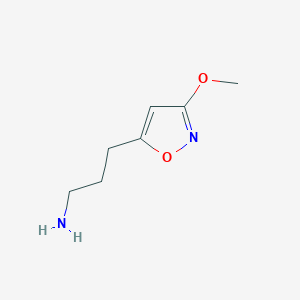
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol is a chemical compound belonging to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and ethoxy groups
Preparation Methods
The synthesis of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-6-fluoropyridine.
Ethoxylation: The pyridine derivative undergoes ethoxylation using ethylene oxide under controlled conditions to introduce ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(2-((3,5-Dichloro-6-fluoropyridin-2-yl)oxy)ethoxy)ethoxy)ethanol can be compared with other similar compounds, such as:
Fluroxypyr: A herbicide with a similar pyridine structure but different functional groups.
Fluchloraminopyr: Another herbicide with a similar structure but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of chloro, fluoro, and ethoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
62271-09-4 |
|---|---|
Molecular Formula |
C11H14Cl2FNO4 |
Molecular Weight |
314.13 g/mol |
IUPAC Name |
2-[2-[2-(3,5-dichloro-6-fluoropyridin-2-yl)oxyethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H14Cl2FNO4/c12-8-7-9(13)11(15-10(8)14)19-6-5-18-4-3-17-2-1-16/h7,16H,1-6H2 |
InChI Key |
IAMJHRPQYZGTAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)OCCOCCOCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)



![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)





![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
